

N-Butyrylglycine as a potential biomarker for metabolic diseases

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Compound of Interest

Compound Name: *N*-Butyrylglycine-13C2,15N

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N-Butyrylglycine: An Emerging Biomarker in Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Butyrylglycine, an acylglycine metabolite, is gaining prominence as a potential biomarker for a range of metabolic diseases. Traditionally associated with inborn errors of metabolism, recent evidence suggests its utility may extend to more prevalent conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). This technical guide provides a comprehensive overview of N-Butyrylglycine, detailing its biochemical origins, its association with metabolic dysregulation, and standardized protocols for its detection and quantification. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore N-Butyrylglycine's potential in clinical diagnostics and therapeutic monitoring.

Introduction to N-Butyrylglycine

N-Butyrylglycine (C₆H₁₁NO₃, Molar Mass: 145.16 g/mol) is a glycine conjugate of butyric acid.^[1] It belongs to a class of metabolites known as acylglycines, which are typically minor products of fatty acid metabolism. Under normal physiological conditions, N-Butyrylglycine is present at low levels in biological fluids such as urine and plasma.^[2] However, its

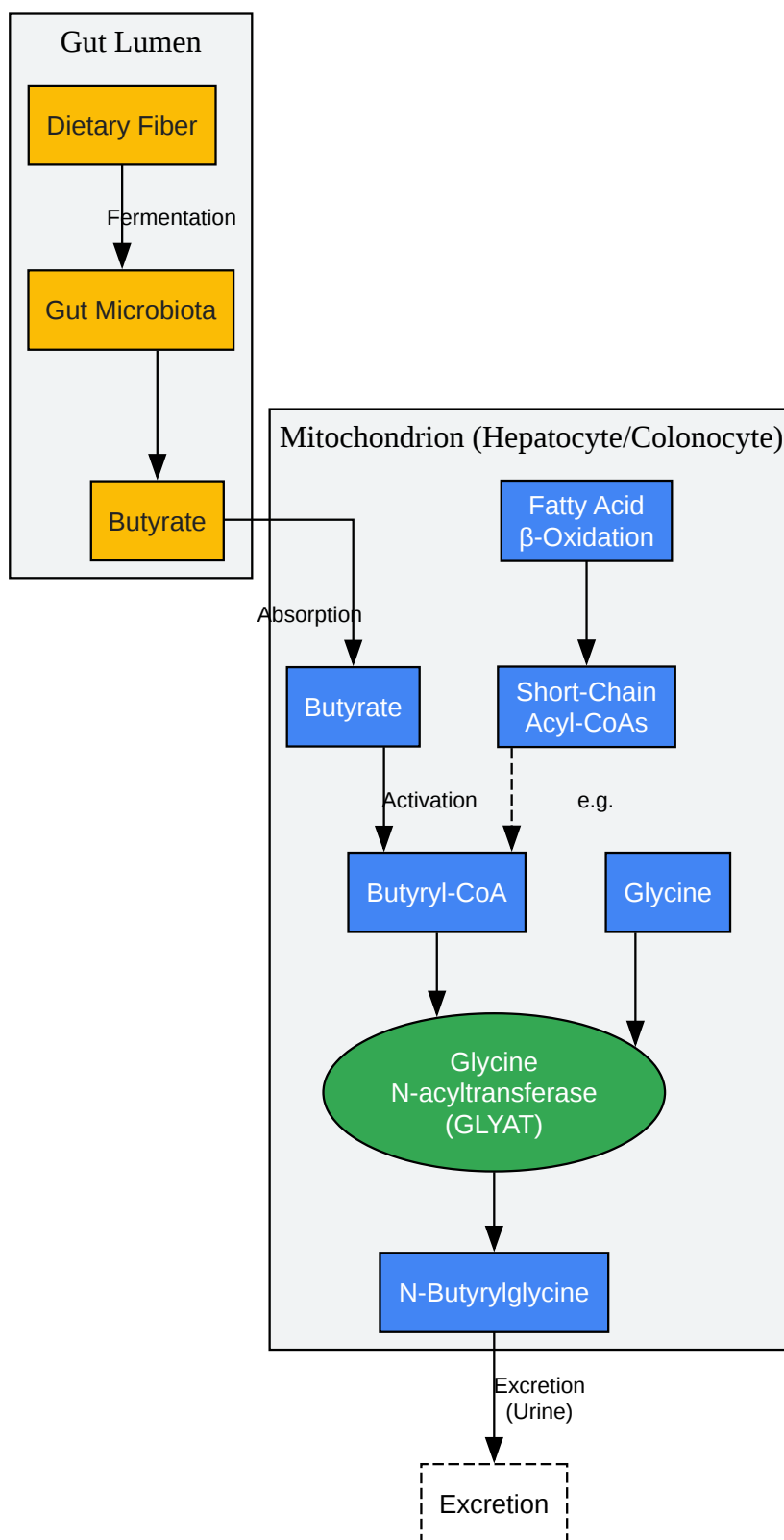
concentration can increase significantly when upstream metabolic pathways are disrupted, making it a valuable indicator of specific metabolic derangements.[2] Its primary role in diagnostics has been for inborn errors of metabolism, specifically those related to mitochondrial fatty acid β -oxidation.[3]

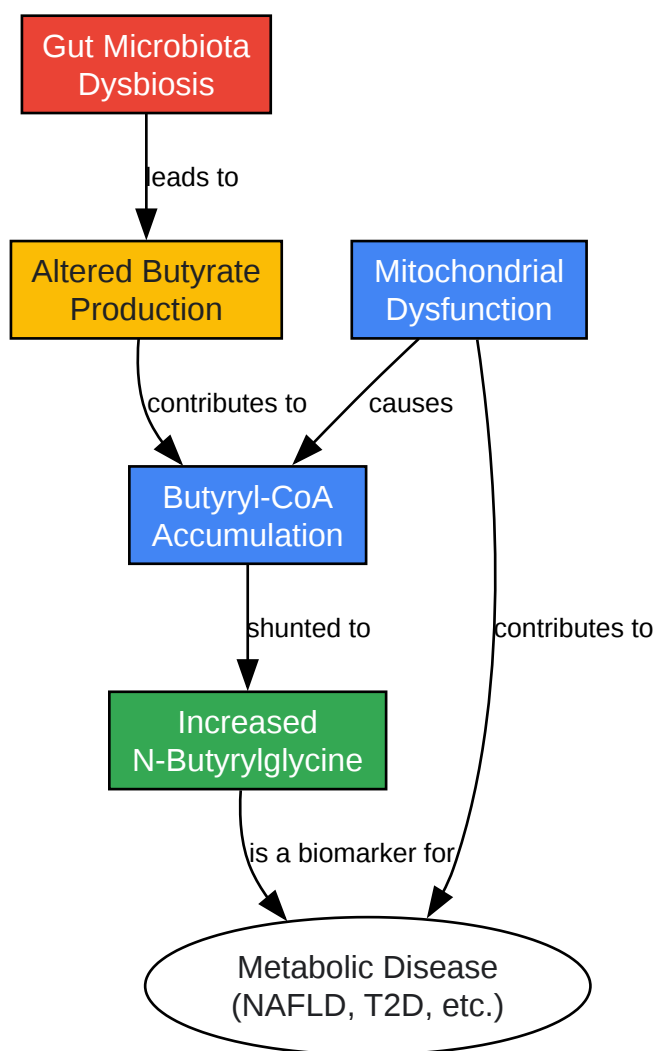
Biochemical Synthesis and Metabolic Context

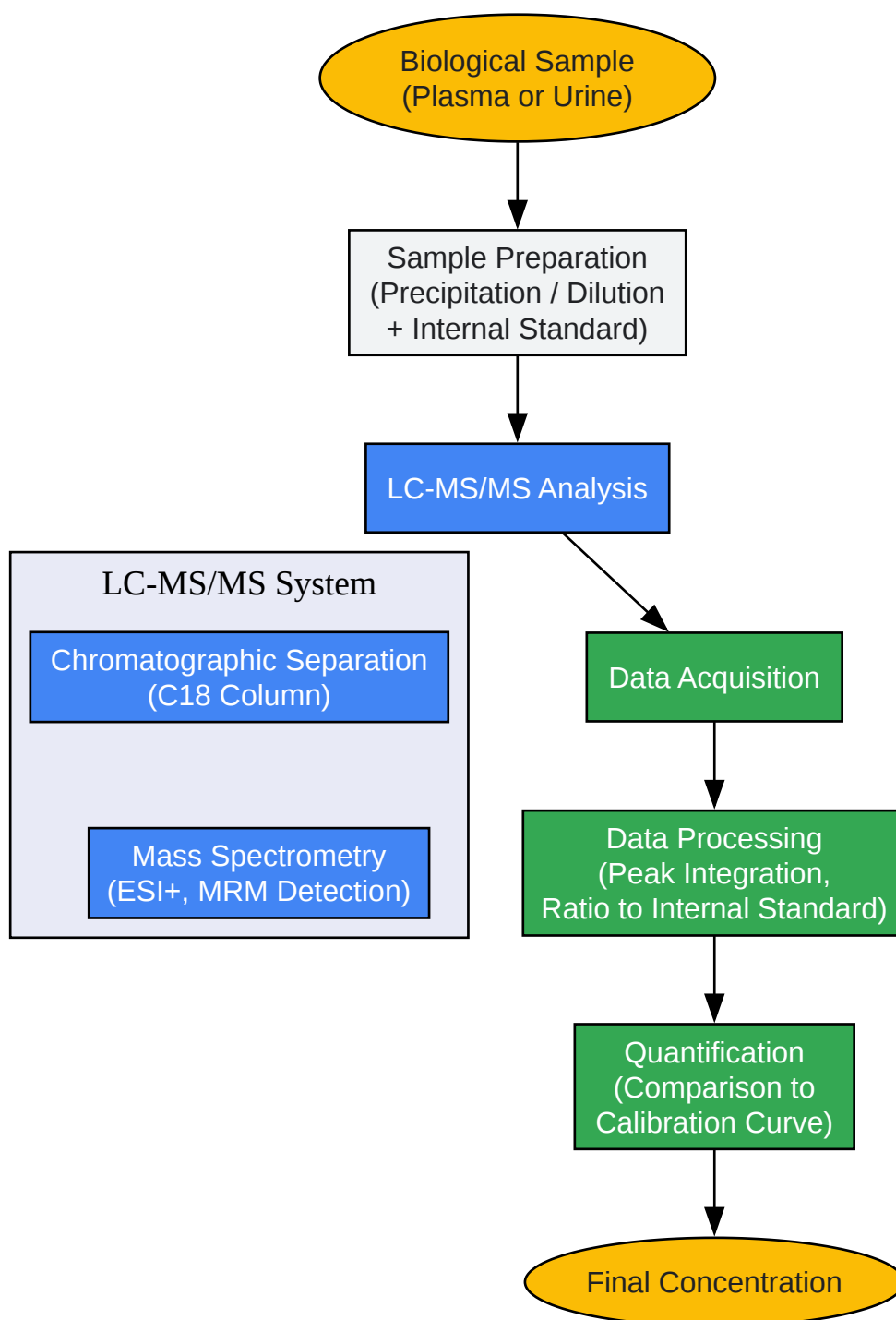
The formation of N-Butyrylglycine is a mitochondrial process. It is synthesized from butyryl-CoA, an intermediate in short-chain fatty acid metabolism, and the amino acid glycine. This conjugation reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13).[2][4] The primary function of this pathway is to detoxify and facilitate the excretion of acyl-CoA molecules that accumulate when their normal metabolic processing is impaired.[4] This prevents the sequestration of the essential cofactor Coenzyme A (CoA) and mitigates the potential toxicity of acyl-CoA buildup.[5]

There are two main sources of butyryl-CoA that can lead to the formation of N-Butyrylglycine:

- **Endogenous Production:** Incomplete mitochondrial β -oxidation of fatty acids can lead to the accumulation of short-chain acyl-CoAs, including butyryl-CoA.[6]
- **Exogenous Production:** Butyrate is a major short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by the gut microbiota.[7][8] Absorbed butyrate is activated to butyryl-CoA in the mitochondria of colonocytes and hepatocytes.







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